Phénylacétate de cholestérol

Vue d'ensemble

Description

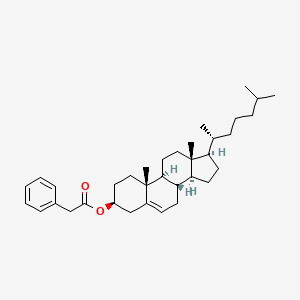

Cholesteryl phenylacetate is a cholesterol ester found associated with the neutral core of low-density lipoprotein . It is a synthetic (organic) compound with an empirical formula of C35H52O2 . The product is primarily used for research and development .

Molecular Structure Analysis

Cholesterol Phenylacetate has a complex molecular structure. The cholesterol molecule is a rigid and almost planar molecule with a steroid skeleton of four fused rings, three six-membered and one five-membered . The phenylacetate part of the molecule is a two-ring structure attached to the cholesterol molecule .

Physical And Chemical Properties Analysis

Cholesteryl phenylacetate is a crystalline powder . It is stored at a temperature of -20°C . The molecular weight of Cholesteryl phenylacetate is 504.79 .

Applications De Recherche Scientifique

Systèmes de délivrance de médicaments

Le Phénylacétate de cholestérol a été étudié pour son potentiel dans les systèmes de délivrance de médicaments. Sa structure lui permet d'être incorporé dans des liposomes et d'autres transporteurs à base de lipides, ce qui peut améliorer la solubilité et la biodisponibilité des médicaments . Cette application est particulièrement précieuse pour les médicaments qui sont peu solubles dans l'eau, car elle peut améliorer considérablement leur efficacité thérapeutique.

Recherche anticancéreuse

Dans le domaine de la recherche anticancéreuse, les dérivés du this compound se sont montrés prometteurs pour cibler les cellules cancéreuses. Le composé peut être utilisé pour créer des prodrogues qui s'activent dans l'environnement unique des cellules cancéreuses, réduisant ainsi l'impact sur les cellules saines et minimisant les effets secondaires .

Agents antimicrobiens

Les propriétés antimicrobiennes du this compound en font un candidat pour le développement de nouveaux agents antimicrobiens. Sa capacité à s'intégrer dans les membranes microbiennes et à perturber leur intégrité pourrait conduire au développement de traitements contre les infections bactériennes et fongiques .

Cristaux liquides et gélateurs

Le this compound joue un rôle dans la formation de cristaux liquides et de gélateurs. Ces matériaux ont des applications dans les écrans électroniques, les capteurs et autres technologies qui nécessitent la manipulation de la lumière et d'autres propriétés électromagnétiques .

Bio-imagerie

En bio-imagerie, les dérivés du this compound peuvent être utilisés comme agents de contraste. Ils peuvent aider à visualiser les tissus biologiques et à suivre les processus cellulaires, ce qui est crucial à des fins diagnostiques et de suivi des réponses au traitement .

Synthèse de composés bioactifs

Enfin, le this compound est utilisé dans la synthèse de composés bioactifs. Il sert de brique pour la création de molécules aux propriétés antioxydantes, anti-inflammatoires et autres propriétés bénéfiques potentielles .

Mécanisme D'action

Target of Action

Cholesterol Phenylacetate is a cholesterol ester that is found associated with the neutral core of low-density lipoprotein (LDL) . The primary targets of Cholesterol Phenylacetate are the receptor-LDL complexes . These complexes play a crucial role in the transportation and metabolism of cholesterol, a vital component of cellular membranes .

Mode of Action

The interaction of Cholesterol Phenylacetate with its targets involves the uptake of receptor-LDL complexes by lysosomes . Once inside the lysosomes, Cholesterol Phenylacetate is hydrolyzed to release cholesterol from the esters . This process is facilitated by the enzyme acid cholesteryl ester hydrolase .

Biochemical Pathways

Cholesterol Phenylacetate affects the cholesterol biosynthesis pathway . This pathway involves enzymes located in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA used for cholesterol biosynthesis is derived from an oxidation reaction in the mitochondria and is transported to the cytoplasm . The released cholesterol from the hydrolysis of Cholesterol Phenylacetate can then be utilized in this pathway .

Pharmacokinetics

The pharmacokinetics of Cholesterol Phenylacetate involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that body weight and hepatic function significantly determine the exposure of phenylacetic acid, a component of Cholesterol Phenylacetate .

Result of Action

The hydrolysis of Cholesterol Phenylacetate results in the release of cholesterol from the esters . This cholesterol can then be utilized in various cellular processes, including the synthesis of the steroid hormones, the bile acids, and vitamin D . It also plays a crucial role in regulating membrane fluidity, cell differentiation, and proliferation .

Action Environment

The action, efficacy, and stability of Cholesterol Phenylacetate can be influenced by various environmental factors. For instance, the presence of other compounds, such as other cholesterol esters, can affect the uptake of receptor-LDL complexes by lysosomes . Additionally, the physiological state of the individual, such as their body weight and hepatic function, can influence the exposure of phenylacetic acid .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cholesterol Phenylacetate interacts with various enzymes, proteins, and other biomolecules. It is associated with the neutral core of low-density lipoprotein (LDL). Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .

Cellular Effects

Cholesterol Phenylacetate has significant effects on various types of cells and cellular processes. For instance, it influences cell function by modulating the fluidity of cell membranes . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Cholesterol Phenylacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the cholesterol transport controlled by NPC1 and NPC2 proteins .

Temporal Effects in Laboratory Settings

Over time, the effects of Cholesterol Phenylacetate can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cholesterol Phenylacetate vary with different dosages in animal models. High levels of cholesterol and fat in the diet can cause hypercholesterolemia, and genetic factors influence susceptibility to diet-induced hypercholesterolemia .

Metabolic Pathways

Cholesterol Phenylacetate is involved in several metabolic pathways. It is a central intermediate metabolite involved in bacterial degradation of aromatic components. The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Transport and Distribution

Cholesterol Phenylacetate is transported and distributed within cells and tissues. Cholesterol interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .

Subcellular Localization

The subcellular localization of Cholesterol Phenylacetate and its effects on activity or function are significant. Cholesterol synthesis involves more than 20 enzymes distributed over several subcellular compartments, including peroxisomes .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFRODPXYCPTCM-WASXNZKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955578 | |

| Record name | Cholest-5-en-3-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33998-26-4 | |

| Record name | Cholesteryl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33998-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3beta-yl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033998264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

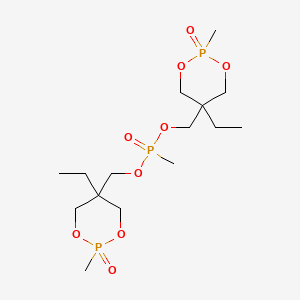

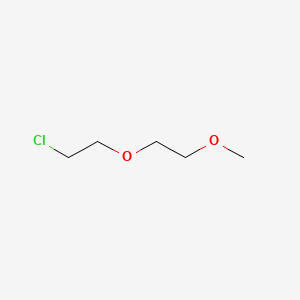

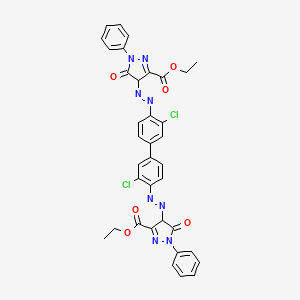

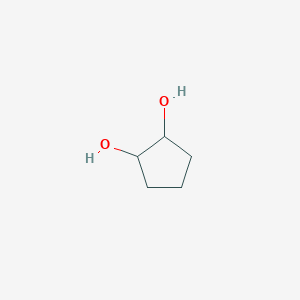

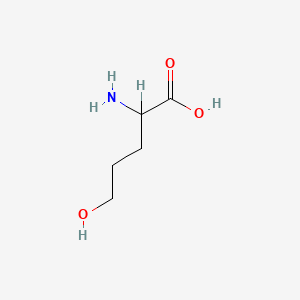

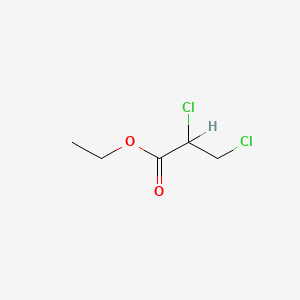

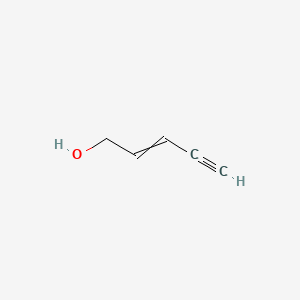

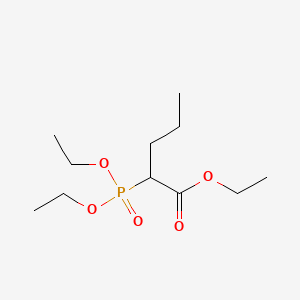

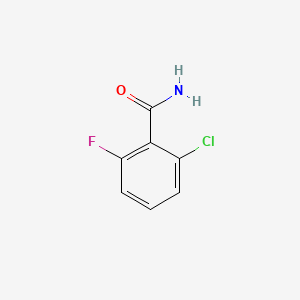

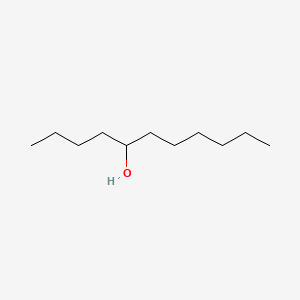

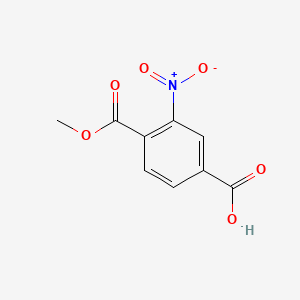

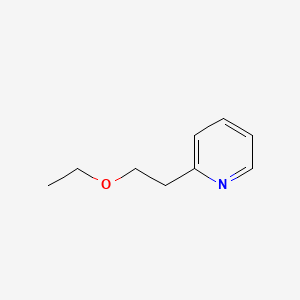

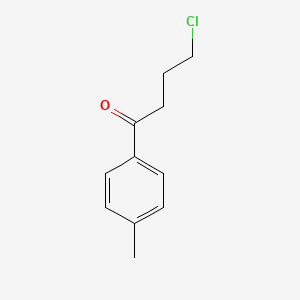

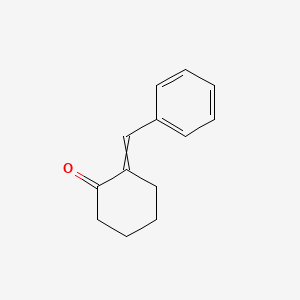

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.